molecular formula C21H29N5O B11252018 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide

Cat. No.: B11252018
M. Wt: 367.5 g/mol
InChI Key: JGMCGJWVCNWNPD-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide is a small molecule inhibitor that has shown potential in various fields of research, including medical, environmental, and industrial applications. This compound is known for its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a cyclopentanecarboxamide group.

Preparation Methods

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide involves several steps The synthetic route typically starts with the preparation of the diethylamino and methylpyrimidinyl intermediates, followed by their coupling with a phenyl groupIndustrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor in biological pathways, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating certain diseases due to its inhibitory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

  • N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
  • N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of diethylamino, methylpyrimidinyl, and cyclopentanecarboxamide groups, which contribute to its distinct properties and potential applications.

Properties

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C21H29N5O/c1-4-26(5-2)19-14-15(3)22-21(25-19)24-18-12-10-17(11-13-18)23-20(27)16-8-6-7-9-16/h10-14,16H,4-9H2,1-3H3,(H,23,27)(H,22,24,25)

InChI Key

JGMCGJWVCNWNPD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3CCCC3

Origin of Product

United States

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